molecular formula C15H15ClN2O B1373753 3-(4-Amino-3-methylphenoxymethyl)benzonitrile hydrochloride CAS No. 1251925-23-1

3-(4-Amino-3-methylphenoxymethyl)benzonitrile hydrochloride

Cat. No. B1373753
M. Wt: 274.74 g/mol
InChI Key: APOBHBNILOSBRY-UHFFFAOYSA-N
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Description

3-(4-Amino-3-methylphenoxymethyl)benzonitrile hydrochloride, commonly known as AMPBH, is a synthetic compound that has a wide range of applications in scientific research. It is used in a variety of experiments and studies, including biochemical and physiological research, as well as in laboratory experiments. AMPBH is a white, crystalline solid that is soluble in water and has a melting point of 94-95°C. It is a derivative of benzonitrile and is composed of a benzene ring with one nitrogen atom and an amine group attached to it.

Scientific Research Applications

  • Antimicrobial Activity : Kumar et al. (2022) described the synthesis of derivatives from benzonitrile and their screening for antibacterial and antifungal activity. This suggests potential applications in developing new antimicrobial agents (Kumar, Basavaraja, Mathada, & Mylarappa, 2022).

  • Corrosion Inhibition : Boughoues et al. (2020) synthesized amine derivatives, including benzonitrile compounds, to study their efficacy in inhibiting corrosion of mild steel in acidic environments. This indicates potential applications in materials science and engineering (Boughoues, Benamira, Messaadia, Bouider, & Abdelaziz, 2020).

  • Solubility and Thermodynamics Studies : Stříteská, Hnedkovsky, & Cibulka (2003) investigated the partial molar volumes of benzonitrile in water at various temperatures and pressures, providing insights into its thermodynamic properties and solubility in aqueous solutions (Stříteská, Hnedkovsky, & Cibulka, 2003).

  • Synthesis of Novel Compounds : Rao et al. (2014) developed a method for synthesizing 4-(5-substituted amino methyl)-1H-tetrazol-1-yl)benzonitriles, indicating potential applications in the creation of biologically active compounds and pharmaceuticals (Rao, Rao, & Prasanna, 2014).

  • Cancer Research : Pilon et al. (2020) studied iron(II)-cyclopentadienyl compounds with benzonitrile derivatives, showing strong activity against colorectal and triple-negative breast cancer cells. This suggests potential applications in the development of new anticancer therapies (Pilon, Brás, Côrte-Real, Avecilla, Costa, Preto, Garcia, & Valente, 2020).

properties

IUPAC Name

3-[(4-amino-3-methylphenoxy)methyl]benzonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O.ClH/c1-11-7-14(5-6-15(11)17)18-10-13-4-2-3-12(8-13)9-16;/h2-8H,10,17H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APOBHBNILOSBRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=CC(=CC=C2)C#N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Amino-3-methylphenoxymethyl)benzonitrile hydrochloride

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